Ethyl 2,3-dichloropropionate
Overview
Description
Ethyl 2,3-dichloropropionate is an organic compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.022 . . This compound is characterized by the presence of two chlorine atoms attached to the second and third carbon atoms of the propionate chain, making it a dichlorinated ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,3-dichloropropionate can be synthesized from ethyl acrylate via chlorination . The reaction involves the addition of chlorine to the double bond of ethyl acrylate, resulting in the formation of the dichlorinated product.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of ethyl acrylate under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the chlorination process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-dichloropropionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols or ethers.
Reduction Reactions: The compound can be reduced to form ethyl 2-chloropropionate or ethyl 3-chloropropionate, depending on the reducing agent and conditions used.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to form 2,3-dichloropropionic acid and ethanol.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in reduction reactions.
Catalysts: Acidic or basic catalysts are used in hydrolysis reactions to facilitate the breakdown of the ester bond.
Major Products Formed:
Substitution: Formation of alcohols or ethers.
Reduction: Formation of mono-chlorinated esters.
Hydrolysis: Formation of 2,3-dichloropropionic acid and ethanol.
Scientific Research Applications
Ethyl 2,3-dichloropropionate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive chlorine atoms.
Medicine: this compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of herbicides, insecticides, and other agrochemicals due to its ability to interfere with biological processes in pests.
Mechanism of Action
The mechanism of action of ethyl 2,3-dichloropropionate involves its interaction with biological molecules through its reactive chlorine atoms. These chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The compound can also undergo hydrolysis to release 2,3-dichloropropionic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 2,3-dichloropropionate can be compared with other similar compounds, such as:
Ethyl 2-chloropropionate: This compound has only one chlorine atom and exhibits different reactivity and applications.
Ethyl 3-chloropropionate: Similar to ethyl 2-chloropropionate, but with the chlorine atom on the third carbon.
2,3-Dichloropropionic acid: The acid form of this compound, which has different solubility and reactivity properties.
Uniqueness: this compound is unique due to the presence of two chlorine atoms, which enhances its reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
ethyl 2,3-dichloropropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZPQAZETZXKCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871166 | |
Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-21-3 | |
Record name | Ethyl 2,3-dichloropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6628-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2,3-dichloropropionate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2,3-dichloro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,3-dichloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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